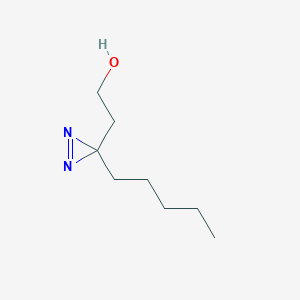
2-(3-pentyl-3H-diazirin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-pentyl-3H-diazirin-3-yl)ethanol is a compound that features a diazirine ring, a pentyl chain, and an ethanol group. This compound is known for its utility in chemical probe synthesis due to its light-activated diazirine group, which can form covalent bonds with biological targets upon UV light activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol typically involves the formation of the diazirine ring followed by the introduction of the pentyl chain and ethanol group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-pentyl-3H-diazirin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced diazirine derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-(3-pentyl-3H-diazirin-3-yl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a chemical probe for studying molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-pentyl-3H-diazirin-3-yl)ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Features an alkyne group instead of a pentyl chain.
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol: Contains a trifluoromethyl group and a benzyl alcohol moiety.
Uniqueness
2-(3-pentyl-3H-diazirin-3-yl)ethanol is unique due to its combination of a pentyl chain and an ethanol group, which provides specific reactivity and solubility properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important .
Properties
CAS No. |
245440-54-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(3-pentyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-5-8(6-7-11)9-10-8/h11H,2-7H2,1H3 |
InChI Key |
UFRORYJOZHLIFW-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N=N1)CCO |
Canonical SMILES |
CCCCCC1(N=N1)CCO |
Synonyms |
3-azioctanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















